molecular formula C11H15ClO B14231630 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one CAS No. 500768-42-3

3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one

Cat. No.: B14231630
CAS No.: 500768-42-3
M. Wt: 198.69 g/mol
InChI Key: PEYWNICGRZVKRG-UHFFFAOYSA-N
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Description

3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is an organic compound with a unique structure that includes a cyclobutene ring substituted with butyl, chloro, and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the double bond in the prop-1-en-2-yl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.

Scientific Research Applications

3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one exerts its effects involves interactions with various molecular targets. The chlorine atom and the double bond in the prop-1-en-2-yl group are key sites for chemical reactions, allowing the compound to participate in a range of biochemical pathways. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-2-chloro-4-methylcyclobut-2-en-1-one: Similar structure but with a methyl group instead of the prop-1-en-2-yl group.

    3-Butyl-2-chloro-4-ethylcyclobut-2-en-1-one: Similar structure but with an ethyl group instead of the prop-1-en-2-yl group.

    3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclopent-2-en-1-one: Similar structure but with a cyclopentene ring instead of a cyclobutene ring.

Uniqueness

3-Butyl-2-chloro-4-(prop-1-en-2-yl)cyclobut-2-en-1-one is unique due to the combination of its substituents and the cyclobutene ring. This structure provides specific reactivity and properties that are not found in its similar compounds, making it valuable for targeted applications in synthesis and materials science.

Properties

CAS No.

500768-42-3

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

3-butyl-2-chloro-4-prop-1-en-2-ylcyclobut-2-en-1-one

InChI

InChI=1S/C11H15ClO/c1-4-5-6-8-9(7(2)3)11(13)10(8)12/h9H,2,4-6H2,1,3H3

InChI Key

PEYWNICGRZVKRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C1C(=C)C)Cl

Origin of Product

United States

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